molecular formula C14H14N2O4S B15306063 Benzyl N-(4-sulfamoylphenyl)carbamate CAS No. 55871-46-0

Benzyl N-(4-sulfamoylphenyl)carbamate

Cat. No.: B15306063
CAS No.: 55871-46-0
M. Wt: 306.34 g/mol
InChI Key: MNZRGAXOOZDZIY-UHFFFAOYSA-N
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Description

Benzyl N-(4-sulfamoylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 4-sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(4-sulfamoylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the carbamate. This one-pot procedure offers an efficient route to the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzyl N-(4-sulfamoylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl N-(4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(4-sulfamoylphenyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group and sulfamoylphenyl moiety contribute to its ability to interact with various molecular targets, making it a valuable compound in scientific research.

Properties

CAS No.

55871-46-0

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

benzyl N-(4-sulfamoylphenyl)carbamate

InChI

InChI=1S/C14H14N2O4S/c15-21(18,19)13-8-6-12(7-9-13)16-14(17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19)

InChI Key

MNZRGAXOOZDZIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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